An In-depth Technical Guide to 2,3-Dichloropyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2,3-Dichloropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloropyridine is a pivotal heterocyclic organic compound, widely recognized for its role as a versatile intermediate in the synthesis of a broad spectrum of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions, imparts specific reactivity that is instrumental in the development of novel molecular entities. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, reactivity, and applications of 2,3-dichloropyridine, with a particular focus on its significance in drug discovery and development.
Chemical and Physical Properties
2,3-Dichloropyridine is a white to slightly beige or light brown crystalline powder at room temperature. A summary of its key chemical and physical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to light brown colored powder/crystals | |
| Molecular Formula | C₅H₃Cl₂N | |
| Molecular Weight | 147.99 g/mol | |
| Melting Point | 64-67 °C | |
| Boiling Point | 192.5 ± 20.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 87.5 ± 7.4 °C |
Table 2: Identifiers and Spectroscopic Data
| Identifier/Data | Value | Source(s) |
| CAS Number | 2402-77-9 | |
| IUPAC Name | 2,3-dichloropyridine | |
| SMILES String | Clc1cccnc1Cl | |
| InChI | InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| InChIKey | MAKFMOSBBNKPMS-UHFFFAOYSA-N | |
| ¹H NMR (CDCl₃, 89.56 MHz), δ (ppm) | 8.31 (dd, J=4.5, 1.8 Hz, 1H), 7.78 (dd, J=7.9, 1.8 Hz, 1H), 7.23 (dd, J=7.9, 4.5 Hz, 1H) | |
| ¹³C NMR | Data available in specialized databases. |
Chemical Structure and Conformation
The molecular structure of 2,3-dichloropyridine consists of a pyridine ring with chlorine atoms substituted at the C2 and C3 positions. The presence and positions of these halogen atoms significantly influence the electron distribution within the aromatic ring, making it susceptible to various chemical transformations.
In the crystalline state, the entire molecule of 2,3-dichloropyridine is generated by crystallographic twofold symmetry. This results in a statistical disorder of the pyridine nitrogen atom and the opposing C-H group. The crystal structure is characterized by weak aromatic π–π stacking, with a centroid–centroid separation of 3.805 (4) Å and a slippage of 1.704 Å, leading to stacks of molecules along the direction. Additionally, short Cl···Cl contacts of 3.334 (3) Å are observed.
Synthesis and Reactivity
2,3-Dichloropyridine is a key intermediate in the production of numerous insecticides and pharmaceuticals. Several synthetic routes for its preparation have been developed, each with its own advantages and limitations.
Synthesis of 2,3-Dichloropyridine
One common method for the synthesis of 2,3-dichloropyridine involves a one-pot process starting from 3-aminopyridine. This method is advantageous as it does not require the isolation of intermediates.
This protocol is based on the method described in patent CN102140026A.
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Chlorination of 3-Aminopyridine:
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In a suitable reactor, charge 3-aminopyridine and concentrated hydrochloric acid.
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Add a catalytic amount of a chlorination catalyst, such as Fe²⁺ or Fe³⁺.
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Introduce a chlorinating agent, which can be a mixture of hydrogen peroxide and hydrochloric acid or chlorine gas, while maintaining the reaction temperature.
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Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the formation of 2-chloro-3-aminopyridine is maximized.
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Diazotization and Sandmeyer Reaction:
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To the reaction mixture from the previous step, without separation, add a catalyst for the diazotization/chlorination reaction, such as Cu⁺ or Cu²⁺ (e.g., cuprous oxide).
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Cool the reaction mixture to a suitable temperature (e.g., 25°C).
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Slowly add an aqueous solution of sodium nitrite to initiate the diazotization, followed by the Sandmeyer reaction to replace the amino group with a chlorine atom.
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Control the addition rate to maintain the reaction temperature.
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Work-up and Purification:
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Upon completion of the reaction, the 2,3-dichloropyridine product can be isolated and purified using standard laboratory techniques such as extraction, distillation, or crystallization.
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The purity of the final product can be assessed by methods like HPLC and NMR.
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The molar yield of 2,3-dichloropyridine based on 3-aminopyridine can be over 74.1%, with a purity exceeding 99.2%.
The following diagram illustrates the workflow for the one-pot synthesis of 2,3-dichloropyridine from 3-aminopyridine.
Caption: Workflow for the one-pot synthesis of 2,3-dichloropyridine.
Other reported synthesis methods include:
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From 2-chloronicotinic acid via amidation, Hofmann degradation, diazotization, and Sandmeyer reaction.
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Catalytic reduction of 2,3,6-trichloropyridine.
Reactivity
The chlorine atoms at the 2 and 3 positions of the pyridine ring are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making 2,3-dichloropyridine a valuable scaffold in medicinal chemistry.
Applications in Drug Discovery and Development
2,3-Dichloropyridine is a crucial building block in the pharmaceutical industry. Its applications include:
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Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a precursor for a variety of APIs, particularly in the development of treatments for autoimmune and inflammatory diseases.
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Drug Discovery: The versatile structure of 2,3-dichloropyridine enables chemists to create novel molecular scaffolds and libraries of potential drug candidates, thereby accelerating the drug discovery process.
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Agrochemicals: It is a key intermediate in the synthesis of several insecticides.
Spectroscopic Analysis
The structure and purity of 2,3-dichloropyridine are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation:
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Dissolve approximately 10-20 mg of the 2,3-dichloropyridine sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
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Data Acquisition:
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Place the NMR tube in the spectrometer.
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Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
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Data Analysis:
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Process the acquired free induction decay (FID) by applying a Fourier transform.
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Phase the resulting spectrum and integrate the signals.
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Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 2,3-dichloropyridine.
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Safety and Handling
2,3-Dichloropyridine is classified as a hazardous substance and requires careful handling.
Table 3: Hazard and Safety Information
| Hazard | Description | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| First Aid Measures | Eyes: Rinse cautiously with water for at least 15 minutes. Seek medical attention.Skin: Remove contaminated clothing and wash with plenty of soap and water.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Ingestion: If conscious, give 2-4 cupfuls of milk or water. Get medical aid immediately. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents and mineral acids. |
It is essential to handle 2,3-dichloropyridine in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
2,3-Dichloropyridine is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for the synthesis of a wide range of valuable molecules. A thorough understanding of its structure, synthesis, and handling is crucial for its safe and effective utilization in research and development.
